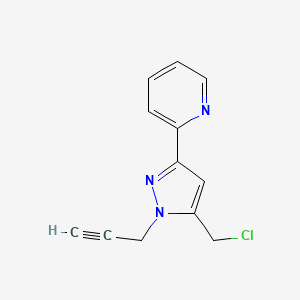

2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine

Description

2-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety substituted with a chloromethyl group at position 5 and a propargyl (prop-2-yn-1-yl) group at position 1 (N1). The chloromethyl group introduces electrophilic reactivity, enabling further functionalization, while the propargyl group provides a site for metal coordination via its terminal alkyne .

Properties

IUPAC Name |

2-[5-(chloromethyl)-1-prop-2-ynylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-2-7-16-10(9-13)8-12(15-16)11-5-3-4-6-14-11/h1,3-6,8H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATRRVCGFYHFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2=CC=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(Chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, also known by its CAS number 2091715-21-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHClN

- Molecular Weight : 231.68 g/mol

- Structure : The compound features a chloromethyl group attached to a pyrazole ring, which is further substituted by a pyridine moiety.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance, compounds with pyrazole structures have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer activity of pyrazole derivatives has been extensively studied. A recent investigation highlighted that compounds with structural similarities to this compound exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression, particularly in breast and lung cancer cells .

Neuroprotective Effects

Studies have suggested that certain pyrazole derivatives may possess neuroprotective properties. For example, they have been shown to increase levels of gamma-Aminobutyric acid (GABA) in the brain, which is crucial for maintaining neuronal health and preventing excitotoxicity. This activity indicates potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase, which are implicated in inflammation and cancer progression.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, enhancing or inhibiting their activity, thus influencing various physiological responses.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds can act as antioxidants, reducing oxidative stress within cells and protecting against damage caused by free radicals.

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against multiple bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with concentrations ranging from 10 to 100 µM .

Data Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related pyrazolylpyridine derivatives:

Electronic and Steric Effects

- Chloromethyl Group : Enhances electrophilicity for SN2 reactions or cross-coupling, unlike methyl or cyclopropyl groups .

- Propargyl vs. Bulky Substituents: Propargyl enables metal-carbon bond formation, while phenoxy/isopropoxy groups (e.g., in DHODH inhibitors) prioritize steric complementarity to enzyme active sites .

Preparation Methods

Alkylation of the Pyrazole Nitrogen with Prop-2-yn-1-yl Group

- The pyrazole nitrogen is alkylated using propargyl halides (e.g., propargyl bromide or chloride) under basic conditions.

- Typical conditions use potassium carbonate (K₂CO₃) as the base in DMF (dimethylformamide) solvent at elevated temperatures (~60 °C).

- The reaction is monitored by thin-layer chromatography (TLC) until completion or stagnation.

- Workup involves extraction with ethyl acetate and washing with water and brine, followed by drying and concentration.

This step yields 1-(prop-2-yn-1-yl)pyrazole intermediates in moderate to good yields (32–68%) depending on substrate and conditions.

Introduction of the Chloromethyl Group at the 5-Position of Pyrazole

- The 5-position chloromethyl substitution can be introduced via halomethylation reactions, often by treating the corresponding methyl or hydroxymethyl pyrazole derivative with chlorinating agents.

- Alternatively, chloromethylation can be achieved by reaction of the pyrazole with formaldehyde and hydrochloric acid or chlorinating reagents under controlled conditions.

- The chloromethyl group serves as a reactive handle for further functionalization or coupling.

Specific detailed procedures are less commonly disclosed but are consistent with standard heterocyclic chloromethylation protocols.

Coupling of Pyrazole to Pyridine Ring

- The linkage between the pyrazole and pyridine rings is typically formed via palladium-catalyzed cross-coupling reactions.

- Suzuki coupling is frequently employed, using boronic acid or boronate ester derivatives of pyrazole or pyridine.

- Sonogashira coupling is also used, especially when introducing alkynyl substituents.

- Typical catalysts include PdCl₂(PPh₃)₂, with bases such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

- Solvents include dry DMF, DME (dimethoxyethane), or THF with aqueous base.

- Reactions are conducted under nitrogen atmosphere at temperatures ranging from 60 °C to reflux (~85–100 °C).

- Reaction progress is monitored by LC-MS or TLC.

- Purification is done by extraction and column chromatography.

Yields for coupling steps vary but generally fall within moderate ranges (27–59%) depending on substrates and conditions.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield Range |

|---|---|---|---|---|

| 1 | Alkylation of pyrazole N | Propargyl halide, K₂CO₃, DMF, 60 °C | 1-(Prop-2-yn-1-yl)pyrazole intermediate | 32–68% |

| 2 | Chloromethylation | Chlorinating agent or formaldehyde/HCl | 5-(Chloromethyl) substitution on pyrazole | Not specified (standard methods) |

| 3 | Suzuki or Sonogashira coupling | PdCl₂(PPh₃)₂, Cs₂CO₃ or K₂CO₃, DMF/DME/THF, N₂, 85–100 °C | Coupling pyrazole to 2-pyridyl ring | 27–59% |

Detailed Research Findings

Alkylation Efficiency: Alkylation of pyrazole boronic acid pinacol esters with halides under mild conditions provides a practical route to functionalized pyrazoles with good regioselectivity and yields.

Cross-Coupling Selectivity: Suzuki coupling under anhydrous and inert atmosphere conditions minimizes side reactions such as nucleophilic aromatic substitution on 2-chloropyridine precursors, improving product purity.

Protecting Group Use: Where sensitive groups are present, protecting groups are employed and removed according to standard protocols to ensure reaction specificity and yield optimization.

Challenges: Moderate yields in some Sonogashira coupling steps are attributed to incomplete conversion and side product formation, requiring careful purification strategies.

Q & A

Q. Q1. What are the established synthetic routes for 2-(5-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using propargylic bromide and a pyrazolylpyridine precursor. and describe analogous syntheses where a weak base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C yields the alkynyl-functionalized pyrazole. Key steps include:

Substitution Reaction : Propargyl bromide reacts with the pyrazole NH group, requiring precise stoichiometry to avoid over-alkylation.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity .

Yield optimization hinges on controlling steric hindrance from the chloromethyl group, which may slow substitution. Microwave-assisted synthesis could reduce reaction time .

Q. Q2. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR : Assign resonances using the pyrazole and pyridine ring protons (δ 7.5–8.5 ppm for pyridine; δ 6.5–7.2 ppm for pyrazole). The propargyl CH₂ group appears at δ 4.5–5.0 ppm, and the chloromethyl CH₂Cl resonates at δ 4.2–4.4 ppm. provides a labeling scheme for unambiguous assignment .

- IR Spectroscopy : Confirm C≡C (2100–2260 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ with isotopic patterns matching Cl (3:1 ³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. Q3. How does the bifunctional nature of this ligand enable the synthesis of polynuclear metal complexes?

Methodological Answer: The ligand combines two coordination sites:

Alkynyl Group : Forms σ-bonds with electron-rich metals (e.g., Pt²⁺) via oxidative addition. reports Pt(II) complexes where the alkynyl unit bridges two metal centers.

Pyrazolylpyridine Unit : Binds N,N′-donor metals (e.g., Ru²⁺ in [(η⁶-cymene)RuCl₂]₂) through chelation.

Example: Reacting the ligand with PtCl₂(PPh₃)₂ yields a dinuclear Pt complex. Subsequent addition of Ru precursors forms trinuclear Ru₂Pt systems, characterized by NMR and ESI-MS . Steric hindrance from the chloromethyl group may limit coordination flexibility, requiring tailored metal precursors .

Q. Q4. What strategies mitigate competing side reactions during metal complex synthesis?

Methodological Answer:

- Steric Control : Use bulky ancillary ligands (e.g., dppe for Pt) to block undesired coordination pathways. shows that (dppe)Pt complexes resist trinuclear Ru₂Pt formation due to steric clashes .

- Sequential Metalation : Prioritize alkynyl-Pt bond formation before introducing Ru²⁺ to the pyrazolylpyridine site, minimizing cross-reactivity .

- Temperature Modulation : Low temperatures (0–25°C) slow ligand redistribution in solution-phase reactions.

Q. Q5. How does the chloromethyl substituent influence the ligand’s electronic properties and reactivity?

Methodological Answer:

- Electronic Effects : The electron-withdrawing Cl atom polarizes the pyrazole ring, enhancing electrophilicity at the pyridyl N donor. This increases binding affinity for soft Lewis acids (e.g., Ru²⁺) but reduces π-backbonding in Pt complexes .

- Reactivity : The CH₂Cl group is susceptible to nucleophilic substitution (e.g., with amines or thiols), enabling post-synthetic modification. highlights analogous chloro-methylpyridines undergoing SN2 reactions under mild conditions (e.g., K₂CO₃ in DMSO) .

Q. Q6. What are the challenges in crystallizing this compound or its metal complexes?

Methodological Answer:

- Solubility : Low polarity of the chloromethyl group necessitates mixed solvents (e.g., CH₂Cl₂/hexane) for slow evaporation.

- Polymorphism : notes that pyrazolylpyridine derivatives often form multiple crystal forms. Use seeding with analogous compounds to control nucleation.

- Metal Complexes : Dinuclear Pt/Ru complexes () may require vapor diffusion (e.g., ether into CH₃CN) for single-crystal growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.